NPY Y5 Receptor Antagonism: Spiroindoline-3,4'-piperidine Urea Derivatives vs. Pyrrolidine and Non-Spirocyclic Analogs
In the spiroindoline NPY Y5 antagonist series, the spiro[indoline-3,4'-piperidine] scaffold with specific substitution patterns produced highly potent antagonists (compound 3a: Y5 binding IC50 = 3 nM, functional IC50 = 4.5 nM), whereas ring contraction from piperidine to pyrrolidine (a 5-membered ring analog) resulted in complete loss of Y5 binding affinity (IC50 > 1000 nM). Compound 3a, a derivative incorporating the spiro[indoline-3,4'-piperidine] core, further demonstrated in vivo efficacy by significantly inhibiting bPP Y5 agonist-induced food intake in rats and suppressing body weight gain in diet-induced obese (DIO) mice, confirming the functional relevance of this scaffold in a disease-relevant model [1].
| Evidence Dimension | NPY Y5 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | Spiro[indoline-3,4'-piperidine] urea derivative 3a: IC50 = 3 nM (binding), IC50 = 4.5 nM (functional antagonism) |
| Comparator Or Baseline | Pyrrolidine ring-contracted analog: IC50 > 1000 nM (binding) |
| Quantified Difference | >333-fold loss in binding affinity upon pyrrolidine ring contraction |
| Conditions | Radioligand binding assay using human NPY Y5 receptor; functional assay measuring inhibition of NPY-induced calcium mobilization; in vivo bPP-induced food intake model in rats |
Why This Matters
This >333-fold difference in binding affinity demonstrates that the spiro[indoline-3,4'-piperidine] scaffold with six-membered piperidine ring is irreplaceable for achieving nanomolar Y5 engagement; generic substitution with smaller ring analogs forfeits all measurable target activity, making scaffold-specific procurement a prerequisite for reproducing published SAR.
- [1] Sakamoto T, Moriya M, Shibata T, et al. Novel orally active NPY Y5 receptor antagonists: Synthesis and structure–activity relationship of spiroindoline class compounds. Bioorg Med Chem. 2009;17(14):5015-5026. doi:10.1016/j.bmc.2009.05.068 View Source
